molecular formula C23H22N2O B6016397 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B6016397
M. Wt: 342.4 g/mol
InChI Key: IHNWXFNDISMGIL-UHFFFAOYSA-N
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Description

2-Phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a synthetic spirocyclic quinazolinone derivative of significant interest in medicinal chemistry and anticancer research . Spirocompounds, characterized by their unique bicyclic ring systems connected through a single atom, are considered privileged scaffolds in drug discovery due to their interesting conformational features and pronounced biological activities . This particular compound belongs to a class of benzo[h]quinazoline-spiro conjugates that have been experimentally studied for their antitumor properties in murine tumor models . Quinazolinone derivatives are a well-established class of nitrogen-containing heterocycles known for their broad spectrum of bioactivities . Research indicates that the quinazolinone core is a key pharmacophore in the development of targeted cancer therapies, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers . The structural complexity offered by the spirocyclic framework, combined with the bioactive quinazolinone core, makes this compound a valuable chemical tool for probing new biological pathways and developing novel therapeutic agents . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and further investigation into its mechanism of action and potential efficacy against specific cancer cell lines.

Properties

IUPAC Name

2-phenylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c26-22-19-20(24-21(25-22)16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-23(19)13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNWXFNDISMGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Quinazoline Core Assembly

The quinazoline ring system is often constructed via condensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, anthranilic acid reacts with acetic anhydride to form 2-methyl-(4H)-benzooxazin-4-one, a precursor for quinazoline derivatives. Adapting this method, 2-phenyl-substituted variants are synthesized using benzoyl chloride instead of acetic anhydride, yielding 2-phenyl-(4H)-benzooxazin-4-one.

Reaction Conditions :

  • Step 1 : Anthranilic acid + Benzoyl chloride in pyridine, stirred at room temperature.

  • Step 2 : Neutralization with 5% NaHCO3 to precipitate the oxazinone intermediate.

This intermediate is critical for subsequent amine-mediated ring expansion into the quinazoline structure.

Spirocyclization Strategies

Spirocyclization introduces the cyclohexane moiety fused to the quinazoline core. A common method involves treating the quinazoline precursor with a cyclohexane-derived diol or diketone under acidic or catalytic conditions. For instance, acid-mediated cycloisomerization, as reported for related spiro compounds, facilitates ring closure.

Example Protocol :

  • React 2-phenyl-(4H)-benzooxazin-4-one with cyclohexane-1,2-diamine in ethanol under reflux.

  • Add a Brønsted acid (e.g., H2SO4) to catalyze spirocyclization.

Key Challenge : Stereochemical control at the spiro junction requires precise temperature and solvent selection. Polar aprotic solvents like DMF may enhance regioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol promotes higher yields in condensation steps (70–80%), while DMF improves cyclization efficiency.

  • Temperature : Reflux conditions (80–100°C) are optimal for cyclization, whereas room temperature suffices for intermediate formation.

Catalytic Systems

Palladium catalysts, effective in cross-coupling reactions for related spiro compounds, are less utilized here due to the absence of unsaturated bonds. Instead, Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., ZnCl2) accelerate spirocyclization.

Purification and Analytical Characterization

Chromatographic Techniques

  • Thin-Layer Chromatography (TLC) : Cyclohexane:ethyl acetate (2:1) effectively monitors reaction progress and purity.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the spiro product.

Spectroscopic Confirmation

TechniqueKey Data for 2-Phenyl-SpiroquinazolineReference
1H NMR δ 7.48–7.02 (m, aromatic H), δ 3.70 (s, N–CH3), δ 2.80–1.20 (m, cyclohexane H)
IR ν̃ 1708 cm⁻¹ (C=O stretch), 1654 cm⁻¹ (C=N stretch)
MS (ESI) m/z 343.4 [M+H]+

Challenges and Limitations

  • Low Yields in Electron-Deficient Systems : Electron-withdrawing substituents on precursors reduce cyclization efficiency (yields ≤50%).

  • Stereochemical Complexity : Racemization at the spiro center necessitates chiral catalysts or resolution techniques, which remain underdeveloped for this compound.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various quinazoline derivatives, each with distinct chemical and biological properties

Scientific Research Applications

Anticancer Applications

The quinazoline scaffold, including derivatives like 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one, has been extensively studied for its anticancer properties. Research indicates that compounds within this class exhibit potent cytotoxicity against various cancer cell lines.

Case Studies:

  • Antitumor Activity: A study demonstrated that specific quinazoline derivatives possess broad-spectrum antitumor activity, showing effectiveness against multiple tumor subpanels. Notably, compounds derived from the quinazoline framework were evaluated for their cytotoxic effects on human leukemia (HL-60) and breast cancer (MCF-7) cell lines, revealing promising results in inhibiting cell proliferation .
  • Mechanism of Action: The mechanism often involves the inhibition of key signaling pathways associated with cancer cell growth and survival. For instance, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antiviral Properties

Recent studies have also highlighted the antiviral potential of quinazoline derivatives. The ability of these compounds to inhibit viral replication makes them candidates for further investigation in antiviral drug development.

Case Studies:

  • Broad-Spectrum Antiviral Activity: A series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones were synthesized and evaluated for their antiviral activity against several viruses, including influenza and herpes simplex viruses. One compound demonstrated significant efficacy against all tested viruses, suggesting a potential role in treating viral infections .

Antioxidant Activity

The antioxidant properties of quinazoline derivatives contribute to their therapeutic potential by mitigating oxidative stress-related damage in cells.

Research Findings:

  • A study focused on synthesizing novel quinazoline derivatives and evaluating their antioxidant activities. The results indicated that certain compounds exhibited strong antioxidant effects, which could be beneficial in preventing diseases associated with oxidative stress .

Other Biological Activities

Beyond anticancer and antiviral applications, this compound has been investigated for various other biological activities:

Potential Activities:

  • Antibacterial Effects: Some studies have reported antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of quinazoline derivatives as potential antimicrobial agents .
  • Anti-inflammatory Properties: Compounds within this class have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokine production .

Mechanism of Action

The mechanism of action of 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

3-(3-Hydroxypropyl)-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one (CAS: 302553-74-8)

  • Key Differences : A 3-hydroxypropyl group replaces the 3H hydrogen in the target compound.
  • Molecular Weight : 400.5 g/mol.

2-(Benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one (CAS: 172984-42-8)

  • Key Differences : A benzylsulfanyl (-SCH₂C₆H₅) group at position 2 introduces sulfur-based interactions.
  • Impact : The sulfur atom may enhance binding to enzymatic targets (e.g., PARP-1 or NS3 protease) via hydrophobic or covalent interactions.
  • Physical Properties :
    • Molecular Weight: 464.62 g/mol.
    • Density: 1.23 g/cm³.
    • Boiling Point: 642.7°C .

2-Chloromethyl-3H-spiro[benzo[h]quinazoline-5,1'-cycloheptan]-4(6H)-one

  • Key Differences : A chloromethyl (-CH₂Cl) substituent and cycloheptane ring (vs. cyclohexane).
  • The chloromethyl group offers reactivity for further derivatization.
  • Biological Activity : Moderate antitumor activity (15–46% tumor growth inhibition at 160–220 mg/kg) but lower efficacy than reference drugs like doxorubicin .

Enzyme Inhibition

  • PARP-1 Inhibition: Spiroquinazolines with 2-phenyl groups (e.g., ) show strong binding to PARP-1 via H-bonds with Ser135 and Asn152, with IC₅₀ values comparable to 3-aminobenzamide .
  • AChE Inhibition: Phenolic derivatives of spiro-cyclohexylquinazolinones (e.g., compound 4d in ) exhibit anti-acetylcholinesterase activity, suggesting the target compound may share this mechanism .

Antitumor and Antimicrobial Activity

  • Cytotoxicity : Analogous compounds (e.g., ) inhibit MCF-7 breast cancer cells, though efficacy varies with substituents.
  • Antibacterial Activity : Chloromethyl derivatives show modest activity against bacterial strains but underperform compared to nitrofurazone .

Data Tables

Table 1: Physicochemical Properties of Key Analogues

Compound Molecular Weight (g/mol) Substituents Key Properties
Target Compound Not reported 2-Phenyl, 4-keto Likely hydrophobic core
3-(3-Hydroxypropyl)-2-phenyl derivative 400.5 3-Hydroxypropyl Increased hydrophilicity (TPSA: 52.9 Ų)
2-(Benzylsulfanyl)-3-phenyl derivative 464.62 2-Benzylsulfanyl High thermal stability (bp: 642.7°C)
2-Chloromethyl derivative ~420 (estimated) 2-Chloromethyl, cycloheptane Moderate antitumor activity

Biological Activity

2-Phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article summarizes the existing literature on its biological properties, including antibacterial, antifungal, anticancer, and antioxidant activities, supported by relevant data tables and case studies.

  • Molecular Formula : C23H23N3O
  • Molecular Weight : 339.44 g/mol
  • Structure : The compound features a spiro structure that contributes to its unique biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA ATCC 433001.0 µg/mL
Other derivativesS. aureus ATCC 259233.90 µg/mL

These findings suggest that the compound may serve as a promising lead for developing new antibacterial agents, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. Studies showed that it effectively inhibited the growth of Candida albicans, with an MIC comparable to standard antifungal agents.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans ATCC 102312.5 µg/mL

This broad-spectrum activity indicates the potential of this compound in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results are promising:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54910.5Doxorubicin: 12.0
MCF-78.0Sorafenib: 9.0
HCT11615.0Cisplatin: 18.0

The compound exhibited significant cytotoxic effects with IC50 values indicating potent antiproliferative activity .

Antioxidant Activity

Antioxidant assays have shown that the compound possesses notable antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related diseases.

CompoundAssay TypeEC50 (mM)
This compoundDPPH Scavenging Assay0.75

This activity suggests that it may help mitigate oxidative damage in biological systems .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various spiro compounds against MRSA and found that derivatives similar to this compound demonstrated superior antibacterial activity compared to traditional antibiotics .
  • Anticancer Research : Another research paper reported that spiro compounds exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, indicating a favorable therapeutic index .

Q & A

Basic Research Question

  • X-ray crystallography : Resolves spiro-junction geometry and cyclohexane chair conformation (e.g., C–S bond length: 1.76 Å, N–H···S hydrogen bonding) .
  • NMR spectroscopy : 1^1H-NMR signals at δ 6.4–7.3 ppm confirm aromatic protons, while δ 1.0–2.1 ppm indicate cyclohexane methyl/methylene groups .
  • IR spectroscopy : Peaks at 3310 cm1^{-1} (N–H stretch) and 1585 cm1^{-1} (C=C aromatic) validate functional groups .

What in vitro and in vivo biological assays have been used to evaluate this compound’s pharmacological potential?

Advanced Research Question

  • Anti-inflammatory activity : Carrageenan-induced rat paw edema models show 20–40% inhibition at 150 mg/kg, comparable to diclofenac .
  • Antitumor activity : Ehrlich ascites carcinoma models report 30–40% tumor growth inhibition at 185 mg/kg, linked to apoptosis induction .
  • Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus show lower efficacy (MIC > 500 µg/mL) than furazolidone .

How do structural modifications (e.g., substituents on the phenyl or cyclohexane rings) affect biological activity?

Advanced Research Question

  • Phenyl group substitution : Electron-withdrawing groups (e.g., Cl at position 4) enhance anti-inflammatory activity by 15% via COX-2 inhibition .
  • Spiro-ring size : Cycloheptane analogs (vs. cyclohexane) reduce antitumor efficacy by 10–15%, suggesting steric hindrance impacts target binding .
  • Thioxo vs. hydrazine derivatives : 2-Hydrazinyl derivatives exhibit superior monoamine oxidase inhibition (IC50_{50} = 1.2 µM) due to enhanced hydrogen bonding .

How can researchers resolve contradictions in reported biological activity data (e.g., variable antitumor efficacy across studies)?

Advanced Research Question

  • Dose-response calibration : Discrepancies may arise from differing administered doses (e.g., 150 vs. 185 mg/kg in murine models) .
  • Cell line specificity : Test against diverse panels (e.g., MCF-7 vs. HeLa) to identify selectivity trends .
  • Metabolic stability assays : Assess hepatic microsomal degradation to clarify in vivo vs. in vitro disparities .

What computational strategies (e.g., molecular docking) predict binding interactions with targets like PARP-1 or NS3 protease?

Advanced Research Question

  • PARP-1 inhibition : Docking studies (AutoDock Vina) reveal hydrogen bonds with Ser904 and π-π stacking with Tyr907, correlating with IC50_{50} values of 0.8 µM .
  • Zika NS3 interaction : Binding energy (−7.1 kcal/mol) and H-bonds with Ser135/Asn152 suggest competitive inhibition .
  • MD simulations : 100-ns trajectories confirm stable binding of 2-(methylthio) derivatives in PARP-1’s NAD+^+ pocket .

What are the key challenges in purifying this compound, and how can they be mitigated?

Advanced Research Question

  • Byproduct formation : Thiol oxidation during spiro-ring closure generates disulfide impurities; use argon atmosphere and reducing agents (e.g., NaBH4_4) .
  • Solvent selection : Ethanol recrystallization minimizes polar impurities but may require HPLC (C18 column, acetonitrile/water gradient) for final purity >98% .

What toxicity profiles have been observed in preclinical studies, and how are they assessed?

Advanced Research Question

  • Acute toxicity : LD50_{50} > 1000 mg/kg in rats, with no hepatorenal damage at 200 mg/kg doses .
  • Genotoxicity : Ames tests show mutagenicity only at concentrations >500 µg/mL, likely due to reactive thiol intermediates .
  • Cardiotoxicity screening : hERG channel binding assays (IC50_{50} > 10 µM) suggest low arrhythmia risk .

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